molecular formula C13H15F3N2O B12503076 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12503076
M. Wt: 272.27 g/mol
InChI Key: ALYKOKFCPJUMPB-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H15F3N2O and its molecular weight is 272.27 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C12H14F3N2OC_{12}H_{14}F_3N_2O with a molecular weight of approximately 270.25 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an oxazole moiety that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of oxazole and pyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study demonstrated that oxazole derivatives possess inhibitory effects on several cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC50 values ranging from 50 to 100 µM .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by activating caspase pathways .

Case Studies

  • Case Study on Anticancer Activity :
    A study published in Pharmaceutical Research evaluated the cytotoxic effects of various oxazole derivatives, including the target compound. The results showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
  • Study on Inhibitory Effects :
    Another research article highlighted the inhibitory effects of similar compounds on HDACs. The study found that these compounds could significantly reduce HDAC activity in vitro, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessIC50 Value (µM)Reference
Anticancer (HT-29)Significant50 - 100
Apoptosis InductionModerateN/A
HDAC InhibitionStrong10 - 30

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

4-tert-butyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-6-8(4-5-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3

InChI Key

ALYKOKFCPJUMPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.